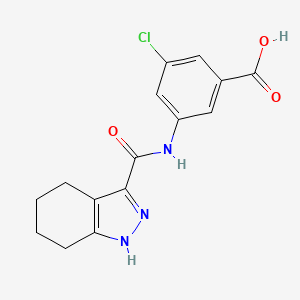![molecular formula C19H24N2O4 B7450079 Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate, also known as PPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPBA is a derivative of benzoic acid and piperidine, and its unique chemical structure makes it a promising candidate for a wide range of applications, including medicinal chemistry, drug discovery, and materials science.
作用機序
The mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to exhibit antioxidant activity and to modulate the immune system. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the main advantages of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is its versatility, as it can be easily synthesized and modified to suit specific applications. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate also exhibits a wide range of biological activities, making it a promising candidate for drug discovery and materials science. However, one of the limitations of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate. One area of interest is the development of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate in materials science, particularly in the development of new sensors and electronic devices. Further studies are also needed to fully understand the mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate and to optimize its properties for specific applications.
合成法
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can be synthesized through a multi-step process that involves the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 4-aminobenzoic acid and propylamine. The final product is obtained through purification and isolation steps, which involve recrystallization and chromatography techniques.
科学的研究の応用
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has also been investigated for its potential use in materials science, as it has been shown to exhibit unique optical and electrical properties.
特性
IUPAC Name |
propyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-13-25-19(24)15-5-7-16(8-6-15)20-18(23)14-9-11-21(12-10-14)17(22)4-2/h4-8,14H,2-3,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSDZMJRJTZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)